4SC-205

Oral bioavailability KIF11 inhibitor Route of administration

4SC-205 (also known as LH-031) is a small-molecule inhibitor of the mitotic kinesin KIF11 (Eg5), a motor protein essential for bipolar spindle formation during mitosis. Unlike other KIF11 inhibitors that require intravenous administration, 4SC-205 is orally bioavailable, with a human elimination half-life of approximately 10 hours enabling once-daily oral dosing.

Molecular Formula
Molecular Weight
Cat. No. B1193891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4SC-205
Synonyms4SC205;  4SC 205;  4SC-205
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4SC-205: The Only Oral KIF11/Eg5 Inhibitor in Clinical Development


4SC-205 (also known as LH-031) is a small-molecule inhibitor of the mitotic kinesin KIF11 (Eg5), a motor protein essential for bipolar spindle formation during mitosis [1][2]. Unlike other KIF11 inhibitors that require intravenous administration, 4SC-205 is orally bioavailable, with a human elimination half-life of approximately 10 hours enabling once-daily oral dosing [1]. The compound has completed Phase I clinical evaluation in patients with advanced solid tumors and lymphomas, where it demonstrated a favorable safety profile including the absence of peripheral neuropathies [2][3].

Why 4SC-205 Cannot Be Substituted by Other KIF11 Inhibitors or Mitotic Agents


KIF11/Eg5 inhibitors constitute a structurally and pharmacologically diverse class. Although they share a common molecular target, they differ substantially in route of administration, pharmacokinetic profile, tissue distribution, and off-target toxicity. Generic substitution among KIF11 inhibitors is not possible because oral versus intravenous administration dictates different dosing schedules and patient populations [1][2]. Moreover, the absence of peripheral neurotoxicity with 4SC-205 contrasts sharply with taxane-based microtubule inhibitors, a side effect that directly impacts long-term treatment feasibility [2][3]. These differences are not interchangeable and directly affect therapeutic index, patient compliance, and clinical trial design.

Quantitative Differentiation Evidence for 4SC-205 Against Closest Analogs


Oral Bioavailability: Only Oral KIF11 Inhibitor in Clinical Development

4SC-205 is the only orally bioavailable Eg5/KIF11 inhibitor that has entered clinical trials [1][2]. In contrast, the leading clinical KIF11 inhibitors ispinesib and filanesib are administered exclusively via intravenous infusion . This represents a categorical difference in route of administration.

Oral bioavailability KIF11 inhibitor Route of administration

Peripheral Neuropathy: Zero Observed Cases vs. Taxane Comparators

In the Phase I AEGIS trial, no cases of peripheral neuropathy were observed with 4SC-205 at any dose level [1]. By comparison, taxane-based chemotherapies (e.g., paclitaxel, docetaxel) are associated with clinically significant peripheral neuropathy in approximately 10–30% of treated patients, often dose-limiting [2].

Peripheral neuropathy Safety Taxane comparison

Pharmacokinetic Half-Life: 10 h vs. 60 h for Ispinesib

4SC-205 exhibits a mean terminal elimination half-life of approximately 10 hours [1], which is substantially shorter than the reported half-life of ispinesib (~60 hours) [2]. This 6‑fold shorter half-life supports once‑daily oral dosing to achieve consistent target engagement without excessive drug accumulation.

Half-life Pharmacokinetics Daily dosing

Clinical Proof of Continuous Daily Dosing Advantage

Patients receiving continuous daily oral dosing of 4SC-205 (20 mg) achieved a median time on study of 162 days, compared to only 42 days for patients on intermittent once‑weekly or twice‑weekly schedules [1]. This 3.9‑fold prolongation in treatment duration demonstrates the clinical feasibility and benefit of continuous target inhibition enabled by oral administration.

Continuous dosing Disease stabilization Phase I

Recommended Application Scenarios for 4SC-205 Based on Verified Evidence


Neuroblastoma Preclinical Research Requiring Oral KIF11 Inhibition

4SC-205 is a structurally distinct oral KIF11 inhibitor that has demonstrated potent antitumor activity in patient-derived orthotopic xenograft (PDOX) models of high‑risk neuroblastoma, including a 14.75‑fold reduction in tumor weight and a 27% increase in median survival in metastasis models [1]. Researchers investigating KIF11 dependency in pediatric solid tumors should prioritize 4SC-205 as the only oral probe suitable for continuous daily dosing in murine models, reflecting the clinical dosing strategy [1][2].

Combination Therapy Studies with Chemotherapy or Targeted Agents

4SC-205 has been shown to produce additive antiproliferative effects when combined with standard chemotherapies (cisplatin, doxorubicin, topotecan) as well as with targeted agents including ALK inhibitors (ceritinib, lorlatinib) and the MEK inhibitor selumetinib in neuroblastoma cell lines [1]. Researchers designing rational combination regimens should consider 4SC-205 for its consistent PK profile and lack of overlapping neuropathy toxicity, facilitating combination with neurotoxic chemotherapies [1][3].

Chronic Dosing Studies Requiring Favorable Neurotoxicity Profile

The confirmed absence of peripheral neuropathy in the Phase I AEGIS trial positions 4SC-205 as the preferred KIF11 inhibitor for chronic or maintenance therapy studies where cumulative neurotoxicity is a concern [3]. This safety advantage is particularly relevant for preclinical models testing prolonged KIF11 inhibition beyond the acute treatment window typically studied with intravenous KIF11 inhibitors [3].

Pharmacokinetic/Pharmacodynamic Studies of Continuous Target Engagement

The human half-life of approximately 10 hours and dose-proportional pharmacokinetics of 4SC-205 enable correlation of plasma exposure with pharmacodynamic biomarkers such as histone H3 phosphorylation in skin biopsies [2][4]. This feature makes 4SC-205 a valuable tool compound for translational PK/PD studies aiming to establish exposure-response relationships for KIF11 inhibitors under continuous oral dosing schedules [2].

Quote Request

Request a Quote for 4SC-205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.